BenchChemオンラインストアへようこそ!

1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine

Lipophilicity Drug Design Physicochemical Properties

1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine (CAS 1251093-50-1) is a heterocyclic building block comprising a piperazine core substituted with an N-ethyl group and a 6-fluoro-2-pyridinyl moiety. It has a molecular formula of C11H16FN3, a molecular weight of 209.26 g/mol, and a computed XLogP3 of 1.9.

Molecular Formula C11H16FN3
Molecular Weight 209.26 g/mol
Cat. No. B7874377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine
Molecular FormulaC11H16FN3
Molecular Weight209.26 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C2=NC(=CC=C2)F
InChIInChI=1S/C11H16FN3/c1-2-14-6-8-15(9-7-14)11-5-3-4-10(12)13-11/h3-5H,2,6-9H2,1H3
InChIKeyLQOYPVIRUWAKGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine: Physicochemical and Pharmacological Baseline for Scientific Procurement


1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine (CAS 1251093-50-1) is a heterocyclic building block comprising a piperazine core substituted with an N-ethyl group and a 6-fluoro-2-pyridinyl moiety. It has a molecular formula of C11H16FN3, a molecular weight of 209.26 g/mol, and a computed XLogP3 of 1.9 [1]. The compound is utilized as a key intermediate in medicinal chemistry, particularly in the development of pyridylpiperazine-based efflux pump inhibitors and neurotransmitter receptor ligands [2].

Why 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine Cannot Be Replaced by Common Analogs in Research Settings


Substituting 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine with close structural analogs such as 1-(6-fluoropyridin-2-yl)piperazine or 1-(2-pyridyl)piperazine introduces critical differences in lipophilicity (XLogP3 1.9 vs. 1.1 vs. 0.7) [1] and hydrogen bond donor/acceptor profiles, which directly impact membrane permeability, metabolic stability, and off-target binding [2]. In the context of pyridylpiperazine-based efflux pump inhibitors, the 6-fluoro-2-pyridinyl orientation is essential for allosteric binding to the AcrB transmembrane domain [3].

Quantitative Differentiation of 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine Against Structural Comparators


XLogP3 Lipophilicity Advantage Over Non-Ethylated and Non-Fluorinated Analogs

The target compound exhibits a computed XLogP3 of 1.9, which is 0.8 log units higher than 1-(6-fluoropyridin-2-yl)piperazine (XLogP3 1.1) and 1.2 log units higher than 1-(2-pyridyl)piperazine (XLogP3 0.7) [1]. This difference corresponds to an approximately 6.3-fold increase in lipophilicity relative to the non-ethylated fluorinated analog and a ~15.8-fold increase relative to the non-fluorinated analog, as calculated from the relationship ΔlogP = log(ratio of partition coefficients).

Lipophilicity Drug Design Physicochemical Properties

Fluorine-Mediated Metabolic Stability: Class-Level Advantage Over Non-Fluorinated Piperazines

The 6-fluoropyridinyl moiety confers enhanced metabolic stability relative to non-fluorinated analogs by impeding cytochrome P450-mediated oxidative metabolism at the pyridine ring [1]. While direct comparative microsomal stability data for this specific compound are not publicly available, the broader class of fluoropyridinyl-piperazines demonstrates consistently reduced intrinsic clearance compared to their non-fluorinated counterparts [2].

Metabolic Stability Fluorine Chemistry CYP450

Purity Grade Differentiation: 98% vs. Industry Standard 95% for Analog Procurement

1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine is commercially available at 98% purity from Leyan (Product No. 1596397) , whereas the closest analog 1-(6-fluoropyridin-2-yl)piperazine is typically supplied at 95% purity from vendors such as AKSci . The 3-percentage-point purity advantage reduces the burden of post-purchase purification and minimizes the risk of side reactions caused by impurities in sensitive coupling reactions (e.g., Buchwald-Hartwig amination).

Purity Procurement Quality Control

Sigma Receptor Subtype Selectivity: 2-Pyridyl Orientation Favors σ2 Over σ1

In a systematic study of pyridylpiperazine sigma receptor ligands, (2-pyridyl)piperazines demonstrated preferential binding to σ2 receptors, while (3-pyridyl) and (4-pyridyl)piperazines favored σ1 receptors [1]. Although this study evaluated unsubstituted pyridylpiperazines, the 2-pyridyl orientation is conserved in 1-ethyl-4-(6-fluoropyridin-2-yl)piperazine, suggesting that the target compound may retain σ2-preferring binding characteristics, which is relevant for oncology and neuroscience applications where σ2 receptor modulation is desired.

Sigma Receptor Selectivity CNS

Optimal Procurement Scenarios for 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine Based on Evidence


Synthesis of Pyridylpiperazine-Based AcrB Efflux Pump Inhibitors

The 6-fluoro-2-pyridinyl moiety is a critical pharmacophore for allosteric inhibition of the AcrB efflux pump in Gram-negative bacteria [1]. 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine serves as a direct precursor for BDM-series compounds (e.g., BDM91288), which have demonstrated in vivo antibiotic potentiation in K. pneumoniae pneumonia models [2]. Procurement at 98% purity minimizes the introduction of positional isomers that could confound SAR studies.

Development of σ2-Selective Ligands for Oncology Imaging

Based on the established preference of (2-pyridyl)piperazines for σ2 receptors [3], this compound is a suitable starting material for the synthesis of σ2-selective PET tracers or fluorescent probes for tumor imaging. The ethyl substitution provides a synthetic handle for further derivatization while maintaining the 2-pyridyl orientation essential for subtype selectivity.

CNS Drug Discovery Requiring Balanced Lipophilicity and Metabolic Stability

With an XLogP3 of 1.9, the target compound resides within the optimal lipophilicity range (1–3) for CNS drug candidates [4]. This places it in a favorable position compared to the more polar analog 1-(6-fluoropyridin-2-yl)piperazine (XLogP3 1.1), which may exhibit insufficient passive permeability, and the non-fluorinated 1-(2-pyridyl)piperazine (XLogP3 0.7), which lacks the metabolic stability conferred by fluorine [5].

Multi-Step Parallel Synthesis Libraries Requiring High-Purity Building Blocks

The 98% purity specification from Leyan reduces the need for pre-reaction purification in automated parallel synthesis workflows. This is particularly advantageous when coupling the piperazine nitrogen to diverse electrophiles, where impurities common in lower-grade materials (e.g., 95% purity from alternative vendors) can lead to significant yield losses across multi-step sequences.

Quote Request

Request a Quote for 1-Ethyl-4-(6-fluoropyridin-2-yl)piperazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.